molecular formula C16H18N2O4 B11674085 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11674085
M. Wt: 302.32 g/mol
InChI Key: YCKIFTZVZRCPTI-RQZCQDPDSA-N
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Description

N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative characterized by a furan-3-carbohydrazide core substituted with 2,5-dimethyl groups and an (E)-configured 2,4-dimethoxyphenylmethylidene moiety. The compound belongs to the hydrazide class, which is widely studied for diverse pharmacological activities, including antimicrobial, anticancer, and neuroactive properties.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-5-6-13(20-3)8-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+

InChI Key

YCKIFTZVZRCPTI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s hydrazone moiety plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2,5-dimethylfuran core and 2,4-dimethoxyphenyl substituent. Below is a comparative analysis with key analogs:

Impact of Substituent Position and Electronic Effects

  • Methoxy Group Positioning: The 2,4-dimethoxy substitution in the target compound contrasts with 2,5-dimethoxy analogs (e.g., 5h in and the compound in ). In triazole derivatives (), 3,4-dimethoxy substitution led to distinct toxicity profiles compared to 2,4-dimethoxy isomers, highlighting the role of steric and electronic effects in pharmacokinetics .
  • Core Heterocycle Differences: Pyridine-based carbohydrazides (e.g., 5h) lack the furan ring present in the target compound. Furan’s electron-rich nature may enhance interactions with biological targets compared to pyridine’s aromatic system, though this requires experimental validation.

Biological Activity

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound with significant structural features, including a furan ring and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.32 g/mol
  • IUPAC Name : N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

The compound's ability to form stable complexes with transition metal ions enhances its reactivity and interaction potential with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1840 µg/mL
Candida albicans1260 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

A recent study reported the following results:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
A549 (Lung)30Cell cycle arrest at G2/M phase

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival, such as Bcl-2 and caspases .

Case Studies

  • Case Study on Antimicrobial Effects : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial load within 24 hours of treatment, indicating its potential as an alternative therapeutic agent in combating resistant infections.
  • Case Study on Cancer Treatment : A preclinical study involving tumor-bearing mice demonstrated that administration of the compound resulted in a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its role as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for this carbohydrazide derivative, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction: React 2,5-dimethylfuran-3-carboxylic acid hydrazide with 2,4-dimethoxybenzaldehyde under reflux in ethanol or methanol. A catalytic amount of acetic acid (5–10 mol%) accelerates imine bond formation .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol to isolate the product.

Yield Optimization:

  • Employ anhydrous solvents to minimize side reactions.
  • Use molecular sieves (3Å) to absorb water and shift equilibrium toward product formation.
  • Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydrazide NH (δ 8.5–9.5 ppm).
    • 13C NMR: Confirm carbonyl (C=O, δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC: Reverse-phase C18 column (acetonitrile/water 70:30) to assess purity (>95%) .

Q. How should researchers evaluate the compound’s solubility and stability for biological assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to check for aggregation.
  • Stability:
    • pH Stability: Incubate in buffers (pH 4–9) at 37°C for 24 hours; analyze via HPLC.
    • Thermal Stability: Store at −80°C (long-term) or 4°C (short-term). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tankyrase). Focus on hydrogen bonding (hydrazide NH with catalytic residues) and π-π stacking (aromatic moieties) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at B3LYP/6-31G(d) level .
  • Validation: Compare docking scores with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Conditions: Ensure consistency in buffer pH, ionic strength, and cofactors (e.g., Mg²+ for ATP-dependent enzymes).
  • Compound Integrity: Re-characterize batches via NMR and HPLC to rule out degradation.
  • Orthogonal Assays: Confirm anticancer activity using both MTT (cell viability) and caspase-3/7 activation (apoptosis) assays .

Q. How can crystallography confirm stereochemistry and supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (ethanol/water). Resolve the E-configuration of the imine bond and intermolecular H-bonding (e.g., N–H···O=C) .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .

Q. What methodologies explore metal-binding potential for coordination chemistry applications?

Methodological Answer:

  • Complexation Studies: React with transition metals (e.g., Cu²+, Zn²+) in methanol. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • Job’s Plot Analysis: Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .

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